

# Application Notes and Protocols: CCT373566

## Treatment of Karpas 422 and OCI-Ly1 Cells

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### Compound of Interest

Compound Name: CCT373566

Cat. No.: B12409963

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## Introduction

**CCT373566** is a potent and orally active molecular glue degrader of the transcriptional repressor B-cell lymphoma 6 (BCL6).[1][2] As a key oncogenic driver in lymphoid malignancies, particularly diffuse large B-cell lymphoma (DLBCL), BCL6 is a prime therapeutic target.[3][4] **CCT373566** induces the degradation of BCL6, leading to potent antiproliferative activity in BCL6-dependent DLBCL cell lines.[3][4] This document provides detailed application notes and protocols for the treatment of two common DLBCL cell lines, Karpas 422 and OCI-Ly1, with **CCT373566**.

## Data Presentation

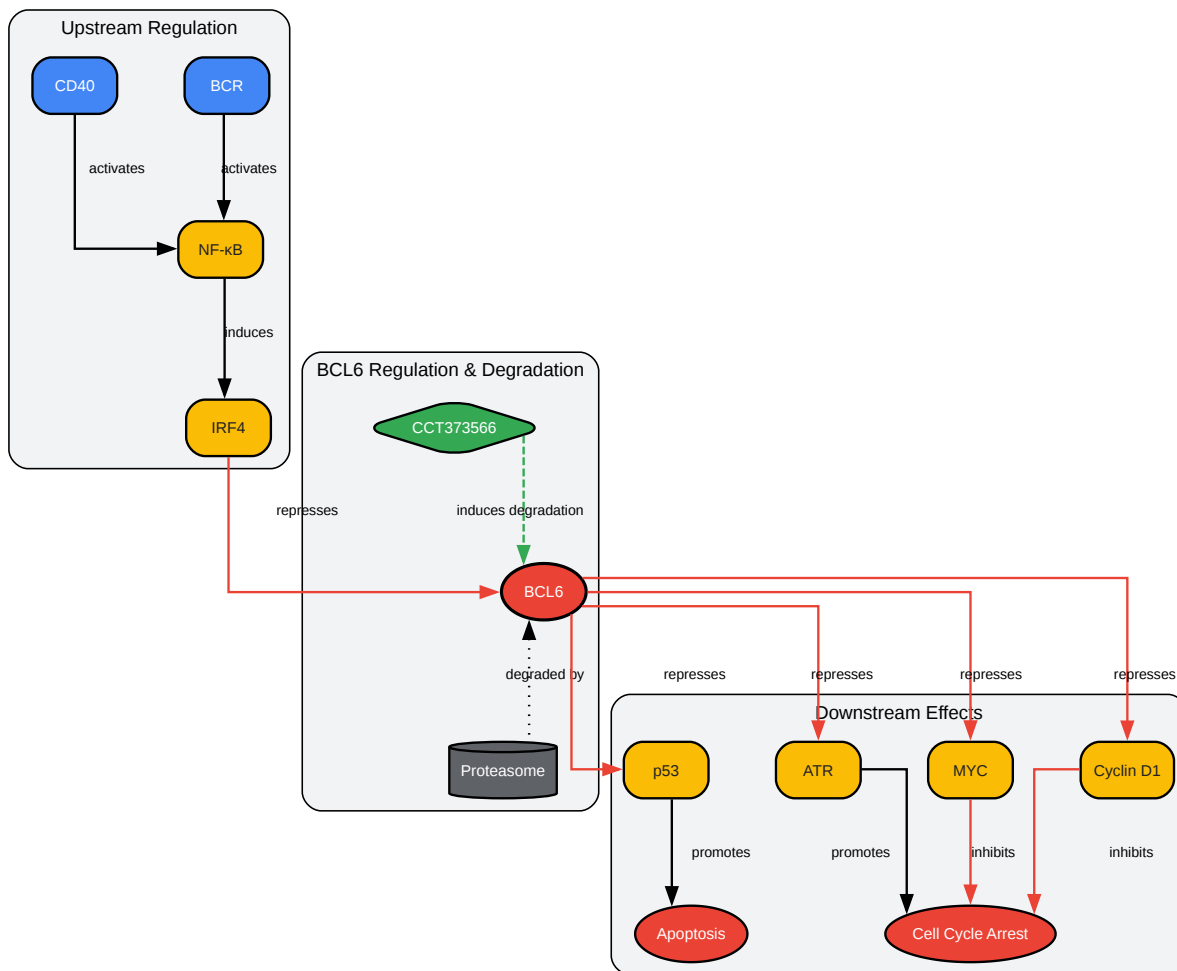
The following tables summarize the in vitro efficacy of **CCT373566** in Karpas 422 and OCI-Ly1 cells.

Cell Line	Assay Type	Metric	Value (nM)	Reference
Karpas 422	14-Day Proliferation Assay	GI50	1.4	[5]
OCI-Ly1	14-Day Proliferation Assay	GI50	2.1	[1]
Karpas 422	MSD Degradation Assay	DC50	1.0	[5]
OCI-Ly1	MSD Degradation Assay	DC50	0.7	[2][5]

Table 1: In Vitro Efficacy of **CCT373566** in Karpas 422 and OCI-Ly1 Cells. GI50 (50% growth inhibition) values were determined after a 14-day incubation period. DC50 (50% degradation concentration) values indicate the concentration of **CCT373566** required to degrade 50% of BCL6 protein.

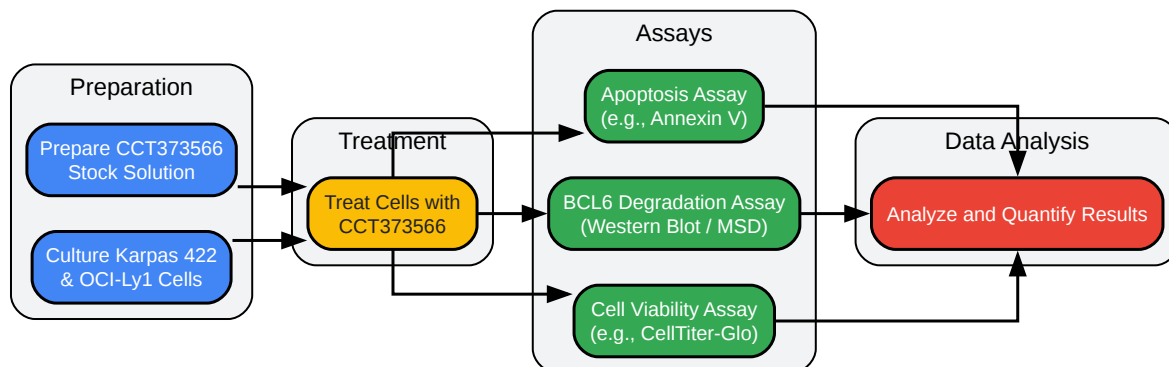
## Signaling Pathways and Experimental Workflow

The following diagrams illustrate the BCL6 signaling pathway targeted by **CCT373566** and a general experimental workflow for assessing its effects.



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Caption: BCL6 Signaling Pathway and **CCT373566** Mechanism.



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Caption: General Experimental Workflow for **CCT373566**.

## Experimental Protocols

### Cell Culture

Karpas 422 and OCI-Ly1 cells are grown in RPMI-1640 medium supplemented with 10% or 20% fetal bovine serum, respectively, and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.

### CCT373566 Preparation

Prepare a stock solution of **CCT373566** in DMSO. For in vitro experiments, further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. It is recommended to prepare fresh dilutions for each experiment.

### Cell Viability/Proliferation Assay (Based on CellTiter-Glo®)

This protocol is adapted from the methodology used to determine the GI<sub>50</sub> values for **CCT373566**.<sup>[5]</sup>

- **Cell Seeding:** Seed Karpas 422 or OCI-Ly1 cells in 96-well plates at a density that allows for logarithmic growth over the 14-day assay period.

- **Compound Addition:** Add serial dilutions of **CCT373566** to the wells. Include a vehicle control (DMSO) and a positive control for growth inhibition.
- **Incubation:** Incubate the plates for 14 days in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- **Lysis and Luminescence Reading:**
  - Equilibrate the CellTiter-Glo® reagent to room temperature.
  - Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
  - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  - Measure luminescence using a plate reader.
- **Data Analysis:**
  - Normalize the luminescence readings to the vehicle control.
  - Plot the normalized values against the log of the **CCT373566** concentration.
  - Calculate the GI50 value using a non-linear regression curve fit.

## BCL6 Degradation Assay (Western Blot)

This protocol provides a general method for assessing BCL6 protein levels following **CCT373566** treatment.

- **Cell Treatment:** Seed Karpas 422 or OCI-Ly1 cells in 6-well plates and allow them to attach or stabilize overnight. Treat the cells with various concentrations of **CCT373566** or vehicle (DMSO) for the desired time points (e.g., 2, 4, 8, 24 hours).
- **Cell Lysis:**
  - Wash the cells with ice-cold PBS.
  - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Incubate on ice for 30 minutes, vortexing intermittently.
- Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA assay.
- SDS-PAGE and Protein Transfer:
  - Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
  - Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
  - Transfer the proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with a primary antibody against BCL6 (e.g., 1:1000 dilution) overnight at 4°C.
  - Wash the membrane three times with TBST.
  - Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
  - Wash the membrane three times with TBST.
- Detection and Analysis:
  - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
  - Image the blot using a chemiluminescence imaging system.
  - Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

## Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes a common method for quantifying apoptosis.

- Cell Treatment: Treat Karpas 422 or OCI-Ly1 cells with **CCT373566** or vehicle control for a predetermined time (e.g., 24, 48, 72 hours).
- Cell Harvesting and Staining:
  - Harvest the cells and wash them with cold PBS.
  - Resuspend the cells in 1X Annexin V binding buffer.
  - Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
  - Incubate in the dark for 15 minutes at room temperature.
- Flow Cytometry:
  - Analyze the stained cells by flow cytometry within 1 hour of staining.
  - Use unstained, single-stained (Annexin V-FITC only and PI only) controls to set up the compensation and gates.
- Data Analysis:
  - Quantify the percentage of cells in each quadrant:
    - Lower-left (Annexin V-/PI-): Live cells
    - Lower-right (Annexin V+/PI-): Early apoptotic cells
    - Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
    - Upper-left (Annexin V-/PI+): Necrotic cells
  - Calculate the total percentage of apoptotic cells (early + late).

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